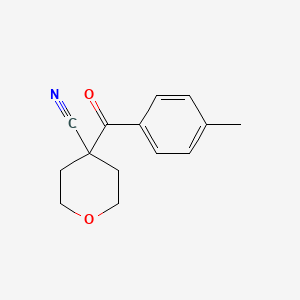

4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Beschreibung

Eigenschaften

Molekularformel |

C14H15NO2 |

|---|---|

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

4-(4-methylbenzoyl)oxane-4-carbonitrile |

InChI |

InChI=1S/C14H15NO2/c1-11-2-4-12(5-3-11)13(16)14(10-15)6-8-17-9-7-14/h2-5H,6-9H2,1H3 |

InChI-Schlüssel |

BQTIUBFOFXQVHL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)C2(CCOCC2)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Base-Promoted Domino Cyclization

A method adapted from the synthesis of 2H-pyran-3-carbonitriles involves treating 3,3-bis(methylthio)-1-arylprop-2-en-1-one with malononitrile in the presence of piperidine or pyrrolidine under basic conditions. For example:

- Reactants : 3,3-bis(methylthio)-1-(4-methylphenyl)prop-2-en-1-one (1 mmol), malononitrile (1 mmol).

- Conditions : DMF, powdered KOH (1.2 mmol), 100°C, 1–2 h.

- Mechanism : Base-induced elimination of methanethiol generates an α,β-unsaturated ketone, which undergoes Michael addition with malononitrile, followed by intramolecular cyclization to form the tetrahydropyran ring.

Yield : 60–75% after recrystallization (methanol).

Functionalization at the C-4 Position

Friedel-Crafts Acylation for 4-Methylbenzoyl Installation

The 4-methylbenzoyl group is introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride and a Lewis acid catalyst:

- Reactants : 4-Methyltetrahydro-2H-pyran-4-carbonitrile (1 mmol), 4-methylbenzoyl chloride (1.2 mmol).

- Conditions : Anhydrous AlCl₃ (1.5 eq), dichloroethane, reflux (80°C, 4 h).

- Workup : Quenching with ice-water, extraction with ethyl acetate, and purification via silica gel chromatography (hexane:ethyl acetate, 4:1).

Nucleophilic Substitution with Cyanide

Alternative routes employ displacement reactions to introduce the nitrile group post-cyclization:

- Reactants : 4-Bromo-tetrahydro-2H-pyran-4-carbonyl-4-methylbenzene (1 mmol), KCN (2 mmol).

- Conditions : DMSO, 120°C, 12 h under nitrogen.

- Mechanism : SN2 displacement of bromide by cyanide ion, facilitated by polar aprotic solvents.

Yield : 50–55%; limited by competing elimination side reactions.

Integrated Multi-Step Synthesis

A convergent synthesis combining cyclization and acylation steps demonstrates higher efficiency:

Step 1 : Synthesis of 4-Methyltetrahydro-2H-pyran-4-carbonitrile

- Procedure : Alkylation of tetrahydro-4H-pyran-4-carbonitrile with iodomethane (1.2 eq) in THF using LDA (2 eq) at −78°C.

- Yield : 85% after distillation.

Step 2 : Friedel-Crafts Acylation (as described in Section 3.1)

Overall Yield : 61% (two steps).

Comparative Analysis of Synthetic Routes

Mechanistic and Optimization Insights

- Solvent Effects : DMF enhances reaction rates in cyclization steps due to high polarity and ability to stabilize enolate intermediates.

- Catalyst Loading : Excess AlCl₃ (>1.5 eq) in Friedel-Crafts acylation leads to tar formation; optimal at 1.2–1.5 eq.

- Temperature Control : Maintaining 100°C in domino cyclization prevents premature decomposition of malononitrile.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted tetrahydro-2H-pyran derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of fine chemicals and as a building block in material science

Wirkmechanismus

The mechanism of action of 4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-Withdrawing Groups (e.g., -Cl, -Br) : May improve metabolic stability but could reduce solubility due to increased hydrophobicity .

Physicochemical Properties

Spectral and analytical data from analogous compounds provide insights:

- Infrared (IR) Spectroscopy: Carbonyl (C=O) stretches in benzoyl derivatives appear near 1670–1700 cm⁻¹ (e.g., 1704 cm⁻¹ in 3-(4-methoxybenzoyl)pyrano[4,3-b]pyran-5-one ).

Mass Spectrometry (MS) :

Solubility :

- Methoxy-substituted derivatives (e.g., 4-(3-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile) may exhibit higher aqueous solubility due to the polar -OCH₃ group compared to methyl or halogenated analogs .

Biologische Aktivität

4-(4-Methylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 213.25 g/mol. The structure features a tetrahydropyran ring substituted with a methylbenzoyl group and a carbonitrile functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds containing the tetrahydropyran moiety exhibit various biological activities, including antimicrobial, antioxidant, and anticancer properties. The following sections detail specific findings related to this compound.

Antimicrobial Activity

In studies evaluating the antibacterial properties of related pyran derivatives, it was found that certain 4H-pyran compounds demonstrated significant inhibition against Gram-positive bacteria. For instance, derivatives similar to this compound showed lower IC50 values compared to standard antibiotics like ampicillin, indicating potent antibacterial effects .

Antioxidant Properties

The antioxidant potential of this compound can be inferred from studies on related compounds. These studies utilized DPPH radical scavenging assays, where certain derivatives exhibited strong scavenging activity. For example, some pyran derivatives achieved scavenging potencies comparable to well-known antioxidants like BHT .

Anticancer Activity

Recent research has highlighted the anticancer potential of pyran derivatives through their interaction with cyclin-dependent kinases (CDKs). Compounds similar to this compound have been shown to inhibit CDK2 activity, leading to reduced proliferation of cancer cells such as HCT-116. The mechanism involves downregulating CDK2 protein expression and inducing apoptosis through caspase activation .

The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets:

- CDK Inhibition : By inhibiting CDK activity, these compounds can disrupt the cell cycle and promote apoptosis in cancer cells.

- Antioxidant Mechanism : The presence of the carbonitrile group may facilitate electron donation, enhancing the compound's ability to neutralize free radicals.

- Antibacterial Mechanism : The structural features may allow for effective binding to bacterial enzymes or receptors, disrupting cellular functions.

Table 1: Biological Activities of Pyran Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 4g | Antibacterial | <10 (against S. aureus) | |

| 4j | Antioxidant | 0.1941 (DPPH assay) | |

| 4d | Anticancer | 75.1 (HCT-116 cells) | |

| BHT | Antioxidant | 0.245 (DPPH assay) |

Case Studies

A notable case study involved the synthesis and evaluation of several pyran derivatives for their biological activities. Among these, compounds exhibiting structural similarities to this compound were tested for their efficacy against various cancer cell lines and showed promising results in inhibiting cell growth and inducing apoptosis .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR resolves the tetrahydropyran ring conformation and substituent orientation (e.g., coupling constants for axial/equatorial protons) .

- X-Ray Crystallography : Single-crystal analysis provides precise bond angles and torsion angles, critical for confirming the spatial arrangement of the 4-methylbenzoyl and nitrile groups. For instance, monoclinic crystal systems (space group C2/c) with β angles ~112.5° are common in similar derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for C₁₄H₁₅NO₂: 237.11).

Advanced Tip : Pair experimental data with DFT calculations to model electronic transitions and vibrational spectra.

What safety protocols are essential for handling nitrile-containing tetrahydropyran derivatives?

Q. Basic Research Focus

- Hazard Mitigation : Nitriles can release toxic HCN under thermal stress. Use fume hoods and avoid dust generation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent hazardous reactions .

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. In case of skin contact, wash immediately with 10% NaHCO₃ solution .

Advanced Tip : Monitor airborne contaminants with real-time gas detectors (e.g., for HCN) during large-scale reactions.

How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

Advanced Research Focus

Data discrepancies often arise from conformational flexibility or solvent effects . For example:

- NMR Signal Splitting : Axial vs. equatorial substituents in the tetrahydropyran ring may cause unexpected splitting patterns. Use variable-temperature NMR to assess ring-flipping dynamics .

- Crystallographic Ambiguities : Compare experimental X-ray data (e.g., bond lengths: C–C ~1.54 Å, C–O ~1.43 Å) with Cambridge Structural Database entries to identify outliers .

Methodology : Cross-validate using 2D NMR (COSY, NOESY) and powder XRD to rule out polymorphism.

What computational models are suitable for predicting reactivity and stability?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulate solvent interactions and thermal stability (e.g., RMSD plots to assess conformational changes).

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For nitrile groups, the LUMO energy often correlates with hydrolysis susceptibility .

- QSAR Models : Relate substituent electronic effects (e.g., Hammett σ values for methylbenzoyl groups) to biological activity.

Case Study : AI models trained on Reaxys data can prioritize synthetic routes with >90% yield predictability .

What challenges arise in crystallizing tetrahydropyran derivatives, and how are they addressed?

Q. Advanced Research Focus

- Crystal Packing : Bulky substituents (e.g., 4-methylbenzoyl) may disrupt hydrogen-bond networks. Use co-crystallization agents (e.g., methanol/water mixtures) to improve lattice formation .

- Disorder Issues : Dynamic disorder in the tetrahydropyran ring can be mitigated by slow evaporation at low temperatures (4°C).

- Data Collection : For monoclinic systems (e.g., a = 22.94 Å, β = 112.5°), optimize θ angles during X-ray exposure to minimize absorption effects .

Table 1: Comparative Crystallographic Data for Analogous Compounds

| Parameter | 4-(4-Methylbenzoyl) Derivative (Predicted) | 4-(4-Methoxyphenyl) Analog |

|---|---|---|

| Space Group | C2/c | C2/c |

| Unit Cell Volume (ų) | ~3650 | 3651.5 |

| β Angle (°) | ~112.5 | 112.576 |

| Z (Molecules/Unit Cell) | 8 | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.